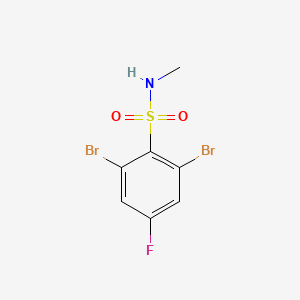amine](/img/structure/B13255953.png)
[(1-Ethylpyrrolidin-2-yl)methyl](3-methylpentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylpyrrolidin-2-yl)methylamine is a chemical compound with the molecular formula C13H28N2 and a molecular weight of 212.37 g/mol . This compound is characterized by the presence of a pyrrolidine ring and a branched alkyl chain, making it a versatile molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrrolidin-2-yl)methylamine typically involves the reaction of 1-ethylpyrrolidine with 3-methylpentan-2-ylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (1-Ethylpyrrolidin-2-yl)methylamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . Large-scale reactors and continuous flow systems are often employed to facilitate the production process . The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrrolidin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
(1-Ethylpyrrolidin-2-yl)methylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Ethylpyrrolidin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-2-pyrrolidinyl)methylamine
- 2-(Aminomethyl)-1-ethylpyrrolidine
- 1-Ethyl-2-pyrrolidinemethylamine
Uniqueness
(1-Ethylpyrrolidin-2-yl)methylamine is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a branched alkyl chain . This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C13H28N2/c1-5-11(3)12(4)14-10-13-8-7-9-15(13)6-2/h11-14H,5-10H2,1-4H3 |
InChI Key |
XZUSPJIKFBSHMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1CCCN1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B13255881.png)
![(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13255894.png)

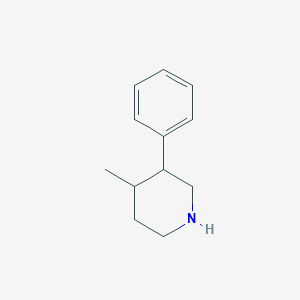
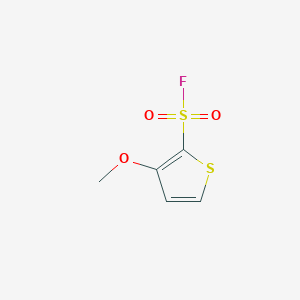
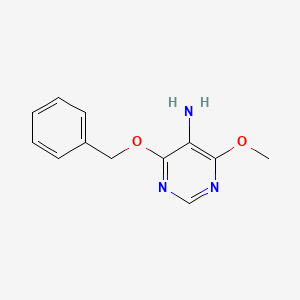
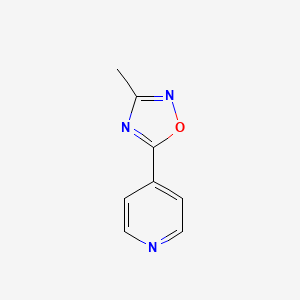
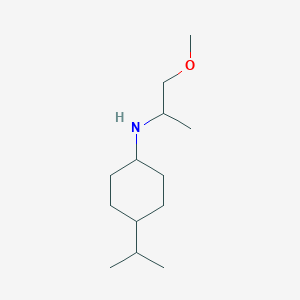
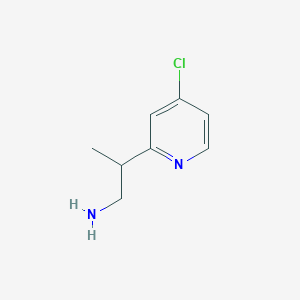
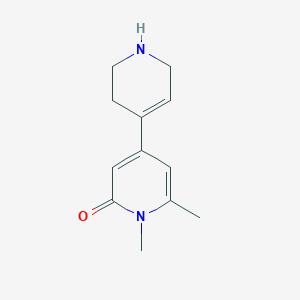
![2-[(Butylamino)methyl]-5-methoxyphenol](/img/structure/B13255957.png)
![Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B13255964.png)
